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molecular formula C10H9NO4 B8622456 3-Nitrobenzoic acid allyl ester CAS No. 779-80-6

3-Nitrobenzoic acid allyl ester

Cat. No. B8622456
M. Wt: 207.18 g/mol
InChI Key: ODSNCZIFTQVJLF-UHFFFAOYSA-N
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Patent
US04051177

Procedure details

478 g of 3-nitrobenzoic acid allyl ester are hydrogenated in 2 l of methanol at 110° C and 30-50 bars of H2 in the presence of 60 g of a cobalt sulphide paste which contains 30% of CoS3. The absorption of H2 has ceased in 2 hours. After cooling, 30 g of NaHCO3 are added to the methanol solution which contains the suspended catalyst and the mixture is stirred for 10 minutes and filtered. Distillation gives 366 g of 3-aminobenzoic acid allyl ester, boiling point 0.35 = 135° C; ND20 = 1.5657.
Quantity
478 g
Type
reactant
Reaction Step One
[Compound]
Name
CoS3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
cobalt sulphide
Quantity
60 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5](=[O:15])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1)[CH:2]=[CH2:3]>CO.[Co]=S>[CH2:1]([O:4][C:5](=[O:15])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
478 g
Type
reactant
Smiles
C(C=C)OC(C1=CC(=CC=C1)[N+](=O)[O-])=O
Step Two
Name
CoS3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
CO
Step Four
Name
cobalt sulphide
Quantity
60 g
Type
catalyst
Smiles
[Co]=S

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The absorption of H2
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
30 g of NaHCO3 are added to the methanol solution which
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)OC(C1=CC(=CC=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 366 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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